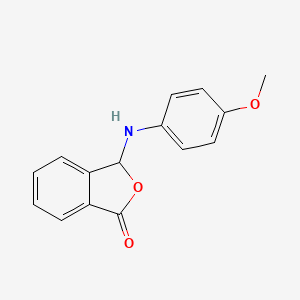
3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one, also known as MIAF or GSK-3 inhibitor VIII, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and gene expression.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one involves the reaction of 4-methoxyaniline with isobenzofuran-1(3H)-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a cyclization reaction to form the final product.
Starting Materials
4-methoxyaniline, isobenzofuran-1(3H)-one, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
Reaction
Step 1: 4-methoxyaniline is reacted with isobenzofuran-1(3H)-one in the presence of DCC and DMAP to form the intermediate 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-yl) N,N'-dicyclohexylurea., Step 2: The intermediate is then subjected to a cyclization reaction by heating with a Lewis acid catalyst such as boron trifluoride etherate to form the final product, 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one.
Wirkmechanismus
3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one exerts its pharmacological effects by inhibiting the activity of GSK-3, which is a serine/threonine kinase that regulates various cellular processes. GSK-3 is involved in the regulation of glycogen metabolism, cell cycle progression, gene expression, and apoptosis. 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one binds to the ATP binding site of GSK-3 and prevents its phosphorylation, which in turn inhibits its activity. By inhibiting GSK-3 activity, 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one regulates various signaling pathways that are involved in disease pathogenesis.
Biochemische Und Physiologische Effekte
3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has been shown to have various biochemical and physiological effects, including the regulation of glycogen metabolism, cell cycle progression, gene expression, and apoptosis. In Alzheimer's disease, 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has been shown to reduce the formation of tau protein aggregates and amyloid-beta plaques in the brain. In bipolar disorder, 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has been shown to regulate the activity of GSK-3, which is implicated in the pathogenesis of the disease. In cancer, 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has been shown to inhibit the growth and proliferation of cancer cells by targeting GSK-3, which is involved in various signaling pathways that promote cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has several advantages for lab experiments, including its potency, selectivity, and ease of synthesis. 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one is a potent inhibitor of GSK-3, with an IC50 value of 1.5 nM. 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one is also selective for GSK-3, with minimal inhibition of other kinases. 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one can be synthesized using a variety of methods, making it easily accessible for lab experiments. However, 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one also has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions. 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has been shown to have some toxicity in animal studies, and its solubility in aqueous solutions can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one, including the development of more potent and selective GSK-3 inhibitors, the evaluation of 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one in clinical trials for various diseases, and the investigation of the molecular mechanisms underlying its pharmacological effects. The development of more potent and selective GSK-3 inhibitors could lead to the discovery of new therapeutic agents for various diseases. The evaluation of 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one in clinical trials could provide valuable insights into its safety and efficacy in humans. The investigation of the molecular mechanisms underlying its pharmacological effects could provide a better understanding of the role of GSK-3 in disease pathogenesis.
Wissenschaftliche Forschungsanwendungen
3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease, 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has been shown to inhibit GSK-3 activity, which is involved in the formation of tau protein aggregates and amyloid-beta plaques in the brain. In bipolar disorder, 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has been shown to regulate the activity of GSK-3, which is implicated in the pathogenesis of the disease. In cancer, 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has been shown to inhibit the growth and proliferation of cancer cells by targeting GSK-3, which is involved in various signaling pathways that promote cell survival and proliferation.
Eigenschaften
IUPAC Name |
3-(4-methoxyanilino)-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-18-11-8-6-10(7-9-11)16-14-12-4-2-3-5-13(12)15(17)19-14/h2-9,14,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKOCDVRAPWSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2C3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

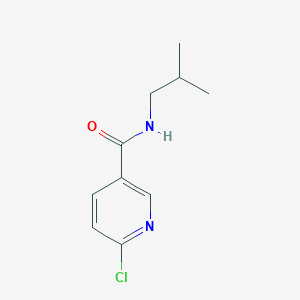
![N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide](/img/structure/B2556459.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2556460.png)
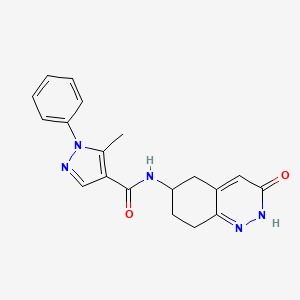
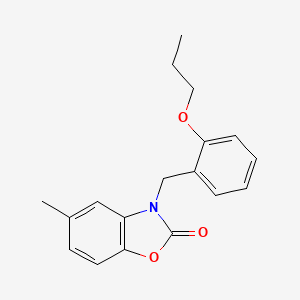
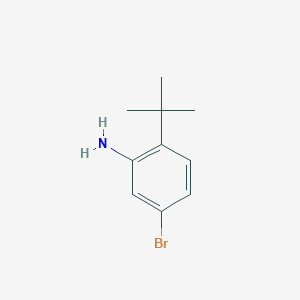
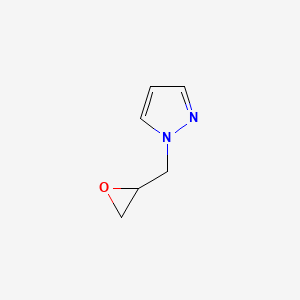
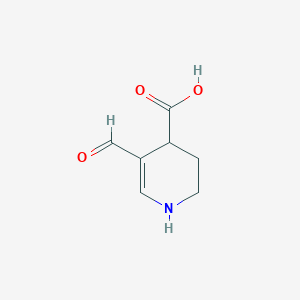
![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2556473.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide](/img/structure/B2556474.png)
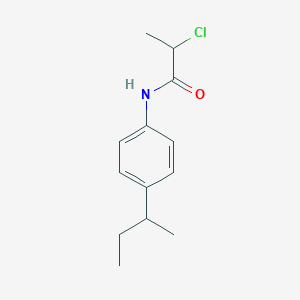
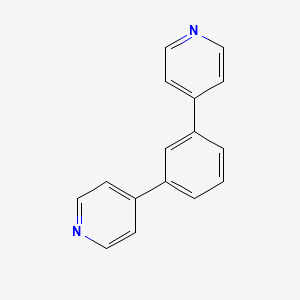
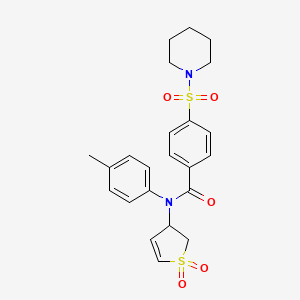
![Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride](/img/structure/B2556481.png)